molecular formula C10H13ClN2O4S B1595502 N-butyl-4-chloro-3-nitrobenzenesulfonamide CAS No. 96-61-7

N-butyl-4-chloro-3-nitrobenzenesulfonamide

Cat. No.: B1595502
CAS No.: 96-61-7
M. Wt: 292.74 g/mol
InChI Key: LODDEMCQPHNFSJ-UHFFFAOYSA-N
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Description

N-butyl-4-chloro-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C10H13ClN2O4S and a molecular weight of 292.74 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

N-butyl-4-chloro-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-chloro-3-nitrobenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with n-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-chloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane, chloroform), base (triethylamine).

Major Products Formed

    Reduction: N-Butyl-4-amino-3-nitrobenzenesulphonamide.

    Substitution: N-Butyl-4-substituted-3-nitrobenzenesulphonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-4-chloro-3-nitrobenzenesulfonamide: Similar in structure but with a sulfonamide group instead of a sulphonamide group.

    N-Butyl-4-chloro-3-nitrobenzamide: Similar but with an amide group instead of a sulphonamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulphonamide group is particularly important for its interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-butyl-4-chloro-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-2-3-6-12-18(16,17)8-4-5-9(11)10(7-8)13(14)15/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODDEMCQPHNFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242069
Record name N-Butyl-4-chloro-3-nitrobenzenesulphonamide
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Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-61-7
Record name N-Butyl-4-chloro-3-nitrobenzenesulfonamide
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Record name n-Butyl-4-chloro-3-nitrobenzenesulfonamide
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Record name N-Butyl-4-chloro-3-nitrobenzenesulphonamide
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Record name N-butyl-4-chloro-3-nitrobenzenesulphonamide
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Record name N-Butyl-4-chloro-3-nitrobenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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